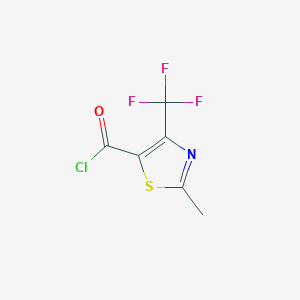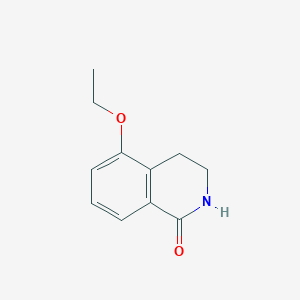
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinoline alkaloids. It is synthesized from the natural product, salsolinol, which is found in plants such as Salsola kali and Salsola tragus. The compound has attracted the attention of researchers due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one is not yet fully understood. However, studies have suggested that the compound may act by modulating the activity of various signaling pathways in the body. These pathways include the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one exhibits various biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. The compound has also been shown to reduce oxidative stress and inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one in lab experiments is its potential therapeutic properties. The compound may serve as a lead compound for the development of novel drugs for various diseases. However, one limitation of using the compound in lab experiments is its moderate yield, which may limit its availability for large-scale studies.
Orientations Futures
There are several future directions for research on 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one. These include:
1. Further optimization of the synthesis process to improve the yield and efficiency of the process.
2. Investigation of the mechanism of action of the compound to better understand its therapeutic properties.
3. Evaluation of the compound's efficacy in animal models of various diseases.
4. Development of novel drugs based on the structure of 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one for the treatment of various diseases.
5. Investigation of the compound's potential toxicity and side effects in animal models to ensure its safety for human use.
Conclusion
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one is a promising compound with potential therapeutic properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's therapeutic potential and to develop novel drugs based on its structure.
Méthodes De Synthèse
The synthesis of 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one involves the condensation of salsolinol with ethyl formate in the presence of an acid catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis process is moderate, and further optimization is required to improve the efficiency of the process.
Applications De Recherche Scientifique
Research on 5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one has primarily focused on its potential therapeutic properties. Studies have shown that the compound exhibits anti-inflammatory and antioxidant activities. These properties make it a promising candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
129075-74-7 |
|---|---|
Nom du produit |
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
5-ethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c1-2-14-10-5-3-4-9-8(10)6-7-12-11(9)13/h3-5H,2,6-7H2,1H3,(H,12,13) |
Clé InChI |
AZBGAKGBBACRFE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1CCNC2=O |
SMILES canonique |
CCOC1=CC=CC2=C1CCNC2=O |
Synonymes |
5-Ethoxy-3,4-dihydroisoquinolin-1(2H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



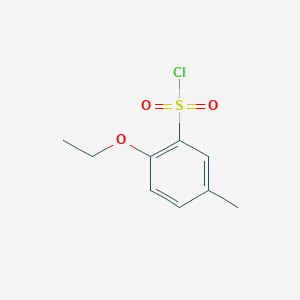
![1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione](/img/structure/B170083.png)
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170084.png)

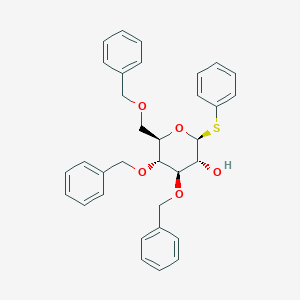

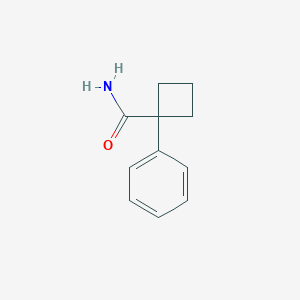
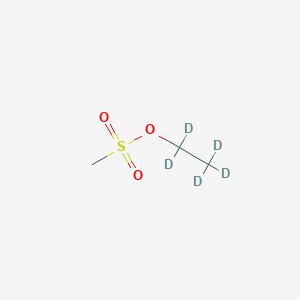
![1,5-Dimethyltricyclo[3.3.0.0(2,7)]octan-6-one](/img/structure/B170094.png)

![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)


